molecular formula C8H8ClNO2 B14850567 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone

1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone

Cat. No.: B14850567
M. Wt: 185.61 g/mol
InChI Key: LIVMLYWYSPCRSK-UHFFFAOYSA-N
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Description

1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone is an organic compound with a unique structure that includes a pyridine ring substituted with a chloromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-hydroxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation of the hydroxyl group yields ketones or aldehydes.
  • Reduction of the chloromethyl group yields methyl-substituted pyridine derivatives.
  • Substitution reactions yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: 1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both a chloromethyl and hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-[5-(chloromethyl)-3-hydroxypyridin-2-yl]ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)8-7(12)2-6(3-9)4-10-8/h2,4,12H,3H2,1H3

InChI Key

LIVMLYWYSPCRSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)CCl)O

Origin of Product

United States

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